Cas no 946363-58-2 (N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide)

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a specialized organic compound featuring a pyridine core functionalized with a carboxamide group, an acetylphenyl substituent, and a 3-chlorobenzyl moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing (acetyl, chloro) and electron-donating (amide) groups may enhance its reactivity in targeted chemical transformations. This compound’s well-defined molecular architecture could facilitate research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its purity and stability under standard conditions make it suitable for controlled laboratory applications.
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide structure
946363-58-2 structure
Product Name:N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
CAS No:946363-58-2
MF:C21H17ClN2O3
MW:380.824284315109
CID:5505145
Update Time:2025-06-13

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
    • Inchi: 1S/C21H17ClN2O3/c1-14(25)16-5-8-19(9-6-16)23-21(27)17-7-10-20(26)24(13-17)12-15-3-2-4-18(22)11-15/h2-11,13H,12H2,1H3,(H,23,27)
    • InChI Key: GQAWUVQQHWLMQL-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC(Cl)=C2)C(=O)C=CC=1C(NC1=CC=C(C(C)=O)C=C1)=O

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide Pricemore >>

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N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide Related Literature

Additional information on N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Comprehensive Overview of N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (CAS 946363-58-2): Structure, Applications, and Research Insights

The compound N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, identified by CAS 946363-58-2, represents a sophisticated small molecule with a unique structural framework. Its molecular architecture combines a pyridine-3-carboxamide core with 4-acetylphenyl and 3-chlorobenzyl substituents, rendering it a subject of interest in medicinal chemistry and material science. This article delves into its properties, synthetic pathways, and emerging applications while addressing trending queries such as "pyridine derivatives in drug discovery" and "small molecule modulators for therapeutic targets."

Structurally, N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide features a 6-oxopyridine scaffold, a motif frequently exploited in kinase inhibitor design due to its hydrogen-bonding capabilities. The 3-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability—a critical factor in bioavailability. Researchers investigating "SAR studies of heterocyclic compounds" often highlight such modifications to optimize pharmacokinetic profiles. Meanwhile, the 4-acetylphenyl moiety may contribute to target selectivity, a hot topic in "precision medicine" discussions.

Current literature suggests this compound intersects with several high-impact research areas. For instance, its pyridine-carboxamide backbone aligns with scaffolds used in anti-inflammatory and neuroprotective agents, addressing popular searches like "new small molecules for neurodegenerative diseases." Computational studies (e.g., molecular docking) propose potential interactions with protein kinases or G-protein-coupled receptors, though experimental validation remains ongoing—a gap frequently queried as "in silico vs. in vitro validation."

Synthetic routes to CAS 946363-58-2 typically involve amide coupling between activated pyridine-3-carboxylic acid derivatives and 4-acetylaniline, followed by N-alkylation with 3-chlorobenzyl halides. This methodology resonates with industrial trends toward "atom-efficient heterocycle synthesis," a keyword gaining traction in green chemistry forums. Notably, the compound's chloro and carbonyl functionalities offer handles for further derivatization, appealing to researchers exploring "fragment-based drug design."

Beyond pharmaceuticals, N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide has sparked interest in materials science. Its conjugated system and electron-withdrawing groups suggest potential as a organic semiconductor component—addressing queries like "small molecules in OLEDs." Thermal stability studies (TGA/DSC) could clarify its suitability for such applications, a data point often requested in "structure-property relationships" analyses.

Analytical characterization of this compound leverages advanced techniques. HPLC purity assays (>98%) and HRMS confirm structural integrity, while NMR (particularly 13C and 1H) verifies substitution patterns—topics frequently searched as "compound characterization best practices." Researchers also emphasize X-ray crystallography to elucidate solid-state conformation, crucial for "crystal engineering" applications.

In conclusion, CAS 946363-58-2 exemplifies the convergence of medicinal chemistry and materials innovation. Its multifaceted reactivity and modular design respond to contemporary demands for "multitarget therapeutics" and "functional organic materials." As synthetic methodologies evolve and biological screening expands, this compound may unlock novel applications across interdisciplinary domains.

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